4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide
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Overview
Description
4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is an organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of aniline derivatives followed by sulfonamide formation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as chloroform or dichloromethane at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the bromine atoms or the sulfonamide group.
Coupling Reactions: The presence of bromine atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and certain types of cancer.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-ethylaniline hydrochloride: This compound shares the bromine substitution pattern but differs in the presence of an ethyl group instead of the sulfonamide group.
4-Bromodiphenylamine: Similar in having bromine atoms, but it lacks the sulfonamide group and has different applications.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound has a similar bromine substitution but is part of a different chemical class with distinct properties and applications.
Uniqueness
4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its combination of bromine atoms and a sulfonamide group, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C20H16Br2N2O3S |
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Molecular Weight |
524.2g/mol |
IUPAC Name |
4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C20H16Br2N2O3S/c1-13-4-2-3-5-18(13)24-28(26,27)19-12-14(6-11-17(19)22)20(25)23-16-9-7-15(21)8-10-16/h2-12,24H,1H3,(H,23,25) |
InChI Key |
RAXPXUDTBSQBPD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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